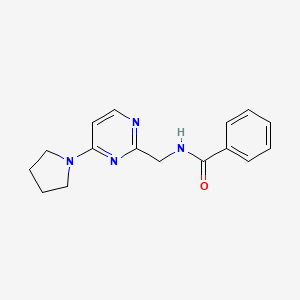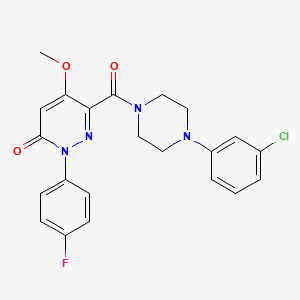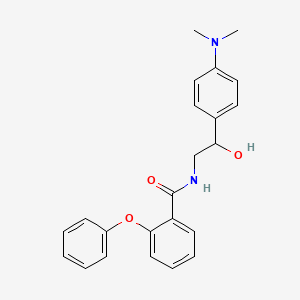
Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
カタログ番号 B2790501
CAS番号:
946216-05-3
分子量: 456.49
InChIキー: NTZVANJIXUCBCJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups including a piperazine ring, a tetrahydroquinazoline ring, a thioxo group, a carboxylate group, and a fluorophenyl group. These functional groups suggest that this compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis process would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a piperazine ring, which is a six-membered ring with two nitrogen atoms, and a tetrahydroquinazoline ring, which is a fused ring system containing a benzene ring and a piperazine ring .Chemical Reactions Analysis
The reactivity of this compound would be determined by its functional groups. For example, the carboxylate group might participate in acid-base reactions, the piperazine ring might undergo reactions with electrophiles, and the fluorophenyl group might be involved in aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxylate group, and its fluorescence properties might be affected by the aromatic fluorophenyl group .科学的研究の応用
- Structure-Activity Relationship (SAR) : Researchers have explored analogues of FPMINT to understand its SAR. Notably, compound 3c emerged as a potent inhibitor, reducing :
- Results : While FPMINT itself does not exhibit antifungal activity, derivatives like 9a and 9d display fungicidal effects against specific strains .
- Quinoxaline Derivatives : Researchers have explored synthetic pathways to prepare methyl-2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamidoalkanoates. These compounds may have broader applications .
Equilibrative Nucleoside Transporters (ENTs) Inhibition
Antifungal Activity
Novel Synthetic Routes
作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 4-fluorophenylpiperazine with ethyl 2-oxo-2-(thiophen-2-yl)acetate, followed by cyclization with 2-amino-3-methylbutanoic acid and methyl chloroformate. The resulting compound is then treated with sodium hydroxide to obtain the final product.", "Starting Materials": [ "4-fluorophenylpiperazine", "ethyl 2-oxo-2-(thiophen-2-yl)acetate", "2-amino-3-methylbutanoic acid", "methyl chloroformate", "sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 4-fluorophenylpiperazine with ethyl 2-oxo-2-(thiophen-2-yl)acetate in the presence of a base such as potassium carbonate to form methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate intermediate.", "Step 2: Cyclization of the intermediate with 2-amino-3-methylbutanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide intermediate.", "Step 3: Treatment of the amide intermediate with methyl chloroformate in the presence of a base such as triethylamine to form the final product, methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 4: The final product is then treated with sodium hydroxide to obtain the desired compound, 'Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] } | |
CAS番号 |
946216-05-3 |
製品名 |
Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
分子式 |
C22H21FN4O4S |
分子量 |
456.49 |
IUPAC名 |
methyl 3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C22H21FN4O4S/c1-31-21(30)14-2-7-17-18(12-14)24-22(32)27(20(17)29)13-19(28)26-10-8-25(9-11-26)16-5-3-15(23)4-6-16/h2-7,12H,8-11,13H2,1H3,(H,24,32) |
InChIキー |
NTZVANJIXUCBCJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2790418.png)

![S-(2-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl) ethanethioate](/img/structure/B2790425.png)
![4-(2-Methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2790427.png)
![2-{[5-(2-hydroxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2790428.png)


![3-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5-cyclopropyl-1,2-oxazole](/img/structure/B2790433.png)

![N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2790436.png)
![7-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2790437.png)

![4-ethyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2790441.png)